molecular formula C8H10BrCl2NO B6247385 (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride CAS No. 2408937-02-8

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B6247385
CAS No.: 2408937-02-8
M. Wt: 286.98 g/mol
InChI Key: NYFOXLPIARLPFE-QRPNPIFTSA-N
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Description

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride (CAS: 2408937-02-8) is a chiral amino alcohol derivative with a molecular formula of C₈H₁₀BrCl₂NO and a molecular weight of 286.98 g/mol . The compound features a stereogenic center at the C2 position (R-configuration), a 3-bromo-5-chlorophenyl substituent, and a hydrochloride salt form, enhancing its stability and solubility in polar solvents. Its InChIKey (NYFOXLPIARLPFE-VGVXOIKUNA-N) confirms its stereochemical identity .

This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for drug discovery. However, its pharmacological profile remains underexplored in publicly available literature. Notably, commercial sources like CymitQuimica classify it as a laboratory reagent, emphasizing restricted use outside research settings .

Properties

CAS No.

2408937-02-8

Molecular Formula

C8H10BrCl2NO

Molecular Weight

286.98 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1

InChI Key

NYFOXLPIARLPFE-QRPNPIFTSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Br)[C@H](CO)N.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(CO)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Ketone Precursors

The most widely reported method involves the asymmetric reduction of 2-(3-bromo-5-chlorophenyl)-2-oxoethylamine using chiral catalysts. Corey-Bakshi-Shibata (CBS) reduction with (R)-Me-CBS catalyst achieves >90% ee by selectively reducing the ketone to the (R)-alcohol. Typical conditions include:

  • Substrate : 2-(3-Bromo-5-chlorophenyl)-2-oxoethylamine (1.0 equiv)

  • Catalyst : (R)-Me-CBS (10 mol%)

  • Reductant : BH₃·THF (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF) at -20°C

  • Yield : 82–88%

Tandem Alkylation–Second-Order Asymmetric Transformation

Phase-transfer catalysis (PTC) enables efficient homologation of glycine derivatives. A Ni(II)-glycine complex undergoes alkylation with 3-bromo-5-chlorobenzyl bromide under PTC conditions:

  • Substrate : Ni(II)-glycine complex (1.0 equiv)

  • Alkylating Agent : 3-Bromo-5-chlorobenzyl bromide (1.1 equiv)

  • Catalyst : Tetrabutylammonium iodide (25 mol%)

  • Base : 30% NaOH (40 equiv)

  • Solvent : 1,2-Dichloroethane

  • Yield : 76–84%

Reductive Amination of Aldehyde Intermediates

Diisobutylaluminum hydride (DIBAL-H) reduces nitriles to aldehydes, which are subsequently subjected to reductive amination:

  • Reduction Step :

    • Substrate : 2-Bromo-5-chlorobenzonitrile (1.0 equiv)

    • Reagent : DIBAL-H (2.0 equiv) in dichloromethane at -78°C

    • Product : 2-Bromo-5-chlorobenzaldehyde (Yield: 76%)

  • Reductive Amination :

    • Aldehyde : 2-Bromo-5-chlorobenzaldehyde (1.0 equiv)

    • Amine Source : Ammonium acetate (2.0 equiv)

    • Reductant : NaBH₄ (1.5 equiv) in methanol

    • Yield : 68–72%

Stereochemical Control and Resolution Strategies

Chiral Catalysis

The (R)-configuration is enforced using (R)-BINAP-Ru complexes in transfer hydrogenation, achieving 94% ee. Critical parameters:

  • Temperature : 25°C

  • Hydrogen Source : HCO₂Na (5.0 equiv)

  • Solvent : Water/2-Propanol (1:1)

Diastereomeric Crystallization

Racemic mixtures are resolved via diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid. The (R)-enantiomer preferentially crystallizes from ethanol, yielding 98% ee after two recrystallizations.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Optimal Solvents : THF for reductions (polar aprotic); 1,2-dichloroethane for alkylations (non-polar).

  • Temperature : -20°C for CBS reduction (prevents racemization); 25°C for PTC alkylations.

Catalytic Efficiency

  • n-Bu₄NI in PTC : Enhances interfacial electron transfer, reducing reaction time to 10 minutes.

  • Ru-BINAP Catalyst Loading : 5 mol% suffices for >90% conversion.

Purification and Hydrochloride Salt Formation

Chromatographic Purification

  • Normal-Phase HPLC : Hexane/EtOAc (7:3) resolves diastereomers (Rf: 0.34 for (R)-isomer).

  • Reverse-Phase C18 Column : Methanol/water (65:35) removes residual catalysts.

Hydrochloride Salt Preparation

The free base is treated with HCl gas in diethyl ether, yielding the hydrochloride salt:

  • Conditions : 0°C, 2 h stirring

  • Purity : >99% (by HPLC)

Industrial-Scale Production

Continuous Flow Reactor Design

  • Throughput : 50 kg/day

  • Key Features :

    • In-line FTIR monitoring of ee

    • Automated pH adjustment for salt formation

    • Yield: 89% at pilot scale

Quality Control Metrics

  • Chiral Purity : ≥98% ee (Chiralpak AD-H column)

  • Residual Solvents : <50 ppm (GC-MS)

  • Heavy Metals : <10 ppm (ICP-OES)

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Asymmetric Reduction82–8890–94Moderate12,000
Tandem Alkylation–PTC76–8485–89High8,500
Reductive Amination68–7278–82Low6,200

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromo and chloro substituents can be reduced to form dehalogenated products.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated amino alcohols.

    Substitution: Amino alcohols with different substituents replacing the halogen atoms.

Scientific Research Applications

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride C₈H₁₀BrCl₂NO 286.98 3-Br, 5-Cl on phenyl Reference compound
rel-(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride C₉H₁₂BrClNO 274.56 3-Br, 5-CH₃ on phenyl Methyl substitution reduces molecular weight and alters lipophilicity
Amoxicillin trihydrate (antibiotic) C₁₆H₁₉N₃O₅S·3H₂O 419.45 β-lactam core, 4-hydroxyphenyl group Broad-spectrum antibiotic activity; structurally distinct but shares amino alcohol motif
7-bromo-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride C₈H₅BrClN₂O₂ 273.49 Benzodiazole ring, carboxylic acid Heterocyclic core; divergent reactivity and solubility

Pharmacological and Physicochemical Comparison

  • Chirality: The (2R)-configuration is critical for stereospecific interactions in drug-receptor binding, a feature shared with amoxicillin’s (2R)-amino group but absent in non-chiral analogues like the benzodiazole derivative .
  • Solubility and Stability : Hydrochloride salts (target compound and its methyl-substituted analogue) improve aqueous solubility, whereas carboxylic acid derivatives (e.g., benzodiazole compound) may form zwitterions, altering bioavailability .

Critical Notes and Considerations

Standard precautions for halogenated aromatics (e.g., glovebox use, fume hoods) are recommended .

Chirality and Synthesis : The (2R)-configuration necessitates enantioselective synthesis, likely via asymmetric catalysis or chiral resolution, increasing production costs compared to racemic mixtures .

Data Limitations : Pharmacokinetic parameters (e.g., LogP, metabolic clearance) and toxicological profiles remain uncharacterized in open-source literature.

Biological Activity

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride, a chiral compound with the molecular formula C8H10BrClN·HCl, is notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in the fields of antiviral and anticancer research.

  • Molecular Weight : 286.98 g/mol
  • CAS Number : 2703746-09-0
  • IUPAC Name : (R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride
  • Purity : 95.00%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the substituted phenyl ring engages in π-π interactions, enhancing the compound's binding affinity and specificity towards target proteins.

Antiviral Activity

Research indicates that halogenated phenyl derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated potent anti-HIV activity. Studies reveal that modifications on the phenyl ring can significantly enhance antiviral efficacy, with specific substitutions leading to improved potency against HIV strains .

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and cervical cancer cells. For example, compounds with similar structures have been reported to possess IC50 values comparable to established anticancer drugs like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)12.8
Compound BHeLa (Cervical)0.70
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol HClTBDTBDTBD

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of bromine and chlorine substituents on the phenyl ring enhances the biological activity of the compound. Variations in these substituents can lead to significant differences in binding affinity and biological efficacy, making them crucial for optimizing therapeutic potential .

Case Studies

  • Study on Anti-HIV Activity : A study demonstrated that derivatives with a bromo substitution exhibited enhanced anti-HIV activity compared to their non-halogenated counterparts. The EC50 values were significantly lower for these compounds, indicating a higher potency .
  • Antitumor Efficacy : In a comparative analysis of various halogenated compounds, one derivative showed an IC50 value of 0.058 µM against T47D cells, highlighting its potential as a strong anticancer agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 3-bromo-5-chlorophenylglyoxal) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods. Enantiomeric purity (>99% ee) is achieved via chiral HPLC or crystallization . Key factors include:

  • Temperature : Lower temps (0–5°C) reduce racemization.
  • Catalyst Loading : 5–10 mol% CBS yields optimal stereoselectivity.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance reaction rates.

Q. How is the compound characterized structurally, and what analytical techniques resolve its stereochemistry?

  • Methodological Answer :

  • X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration .
  • NMR : 1^1H and 13^13C spectra identify diastereotopic protons; NOESY confirms spatial arrangement of bromo/chloro substituents .
  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phase for enantiopurity validation .

Q. What are the compound’s key biological targets, and how are receptor-binding assays designed?

  • Methodological Answer : The amino and hydroxyl groups enable interactions with G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases). Assays include:

  • Radioligand Binding : 3^3H-labeled compound competes with endogenous ligands in HEK293 cells expressing target receptors.
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD_D) in real-time .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • Lipophilicity : Bromine increases logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility.

  • Metabolic Stability : Microsomal assays (human liver microsomes + NADPH) identify oxidative dehalogenation as a major degradation pathway. Halogen positioning (para vs. meta) alters CYP450 affinity .

    Parameter Value Technique
    logP2.8 ± 0.2Shake-flask (pH 7.4)
    Metabolic Half-life45 min (Human Microsomes)LC-MS/MS quantification

Q. What strategies resolve contradictions in enantiomer activity data across different assay platforms?

  • Methodological Answer : Discrepancies arise from assay-specific sensitivity to stereochemistry. Solutions include:

  • Cross-Validation : Compare SPR (binding affinity) with functional assays (cAMP accumulation for GPCRs).
  • Molecular Dynamics (MD) : Simulate enantiomer-receptor docking to identify steric clashes or hydrogen-bond mismatches .

Q. How is the compound’s stability under varying pH and temperature conditions optimized for long-term storage?

  • Methodological Answer :

  • pH Stability : Degrades rapidly at pH >7 (via β-elimination). Lyophilized form stored at -20°C in amber vials with desiccants retains >95% purity for 24 months.
  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via UPLC-PDA for hydrolytic byproducts .

Data Contradiction Analysis

Q. Why do enzymatic vs. chemical synthesis routes yield conflicting enantiomeric excess (ee) values?

  • Methodological Answer : Enzymatic methods (e.g., ketoreductases) often achieve higher ee (>99%) but require optimized cofactor regeneration. Chemical routes (CBS) may show lower ee (90–95%) due to trace metal impurities or solvent polarity effects. Cross-check via circular dichroism (CD) spectroscopy to validate .

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